Quinoline, 8-ethoxy-, hydrochloride
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Overview
Description
Quinoline, 8-ethoxy-, hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, industrial chemistry, and materials science. This compound is particularly noted for its potential pharmacological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 8-ethoxy-, hydrochloride, can be achieved through various methods. One common approach involves the Friedländer synthesis, which utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method involves the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods are efficient and avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and solvent-free conditions to enhance efficiency and reduce environmental impact. For instance, the use of ionic liquids under ultrasound at room temperature has been reported as an effective method for synthesizing quinoline derivatives . Additionally, the use of montmorillonite K-10, a strong and environmentally benign solid acid, has been explored for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 8-ethoxy-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include molecular iodine, nanostructured titanium dioxide, and montmorillonite K-10 . Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of environmentally benign catalysts.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the use of bromine in chloroform can lead to the formation of dibromoquinoline derivatives . Similarly, the use of benzaldehyde and acetone on the surface of alumina impregnated with hydrochloric acid can yield various quinoline derivatives .
Scientific Research Applications
Quinoline, 8-ethoxy-, hydrochloride has a wide range of scientific research applications. It is used in medicinal chemistry as a potential pharmacological agent with activities such as anticancer, antiviral, and antimicrobial properties . In biology, it serves as a chelating agent for metalloproteins and as an inhibitor of various enzymes . In industry, quinoline derivatives are used in the production of dyes, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of Quinoline, 8-ethoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and metalloproteins. The compound can act as a chelating agent, binding to metal ions and inhibiting the activity of metalloproteins . Additionally, it can interfere with the early stages of viral lifecycles, reducing the production of viral proteins and infectious virions .
Comparison with Similar Compounds
Quinoline, 8-ethoxy-, hydrochloride can be compared with other quinoline derivatives such as 8-hydroxyquinoline and its halogenated derivatives. These compounds share similar pharmacological activities but differ in their specific molecular targets and mechanisms of action . For example, 8-hydroxyquinoline is known for its strong chelating properties and its use as an anticancer and neuroprotective agent . The unique ethoxy group in this compound may confer distinct pharmacological properties compared to other quinoline derivatives.
List of Similar Compounds:- 8-Hydroxyquinoline
- 5,7-Dibromo-8-hydroxyquinoline
- 8-Hydroxyquinoline-5-sulfonic acid
- 8-Methoxyquinoline
Properties
CAS No. |
78706-47-5 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
8-ethoxyquinoline;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10;/h3-8H,2H2,1H3;1H |
InChI Key |
DUXURTNRMHKBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=CC=C2.Cl |
Origin of Product |
United States |
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